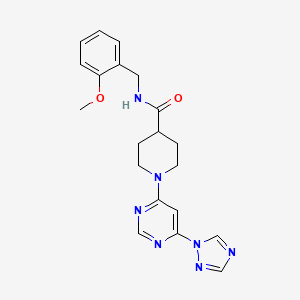![molecular formula C5H13NS B2700060 Methyl[3-(methylsulfanyl)propyl]amine CAS No. 70961-63-6](/img/structure/B2700060.png)
Methyl[3-(methylsulfanyl)propyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Aerosol Formation : A study by Malloy et al. (2008) investigated the formation of secondary organic aerosols from primary aliphatic amines, including propylamine, through reactions with ozone and NO3 radicals. This research is significant for understanding air quality, especially in rural areas with high nighttime particulate matter loadings.
Selective Class III Antiarrhythmic Agents : Cross et al. (1990) explored bis(arylalkyl)amines as selective class III antiarrhythmic agents, demonstrating their potential in prolonging the effective refractory period in isolated cardiac tissue. This is relevant for developing new treatments for arrhythmias (Cross et al., 1990).
Direct N-Monomethylation : A method for the direct N-monomethylation of aromatic primary amines using methanol was developed by Li et al. (2012). This process is notable for its synthetic efficiency and environmental friendliness.
Methylmercury Binding : Yoon et al. (2005) investigated the binding of methylmercury cation (CH3Hg+) to organic matter, including amine ligands in humic acids. This research is crucial for understanding the environmental behavior of methylmercury (Yoon et al., 2005).
Synthesis of N‐Methyl‐ and N‐Alkylamines : Senthamarai et al. (2018) developed a reductive amination process using Co3O4-based catalysts for the synthesis of N‐methyl‐ and N‐alkylamines. This method is valuable for producing chemicals used in life sciences (Senthamarai et al., 2018).
Potassium Channel Blocking Activity : Connors et al. (1991) researched (4-methanesulfonamidophenoxy)propanolamines for their potential as class III antiarrhythmic agents, focusing on their potassium channel blocking activity. This study contributes to the development of new cardiovascular drugs (Connors et al., 1991).
Safety and Hazards
“Methyl[3-(methylsulfanyl)propyl]amine” is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin irritation, serious eye damage, and respiratory irritation .
特性
IUPAC Name |
N-methyl-3-methylsulfanylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-6-4-3-5-7-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZYZJSBQPNKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2699978.png)
![1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one](/img/structure/B2699982.png)
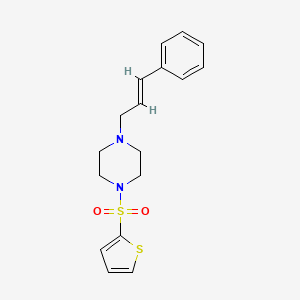
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide](/img/structure/B2699984.png)
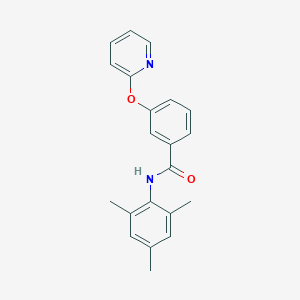
![2-{8-hexyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide](/img/structure/B2699988.png)
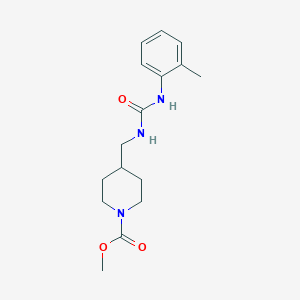
![2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2699990.png)
![N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2699993.png)
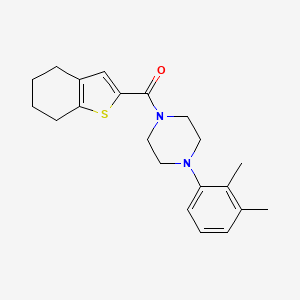
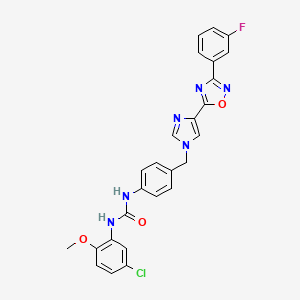
![(1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2699998.png)

